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molecular formula C6H7BrN4 B1423675 [1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide CAS No. 5595-14-2

[1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide

Cat. No. B1423675
M. Wt: 215.05 g/mol
InChI Key: SSJOUCOYHJGEJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08198272B2

Procedure details

2-Hydrazinopyridine (654 mg) was dissolved in a mixture of EtOH and water (7.5/1.5 ml) at RT while stirring. Subsequently, cyanogen bromide solution (666 mg dissolved in a mixture of EtOH/water 1.5/0.3 ml) was added dropwise while stirring. After stirring at RT for 6 h, the solvent was drawn off, and the residue was taken up in water and freeze-dried. 1.3 g of the title compound were obtained. LC-MS rt: 0.15 min [M+H]+: 135.3 (met. a)
Quantity
654 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
EtOH water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)[NH2:2].[N:9]#[C:10][Br:11]>CCO.O.CCO.O>[BrH:11].[N:1]1[N:2]=[C:10]([NH2:9])[N:4]2[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=12 |f:4.5,6.7|

Inputs

Step One
Name
Quantity
654 mg
Type
reactant
Smiles
N(N)C1=NC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Name
Quantity
1.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#CBr
Name
EtOH water
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO.O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
while stirring
STIRRING
Type
STIRRING
Details
After stirring at RT for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
freeze-dried

Outcomes

Product
Name
Type
product
Smiles
Br.N=1N=C(N2C1C=CC=C2)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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